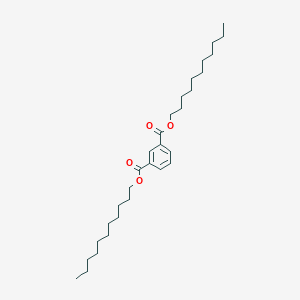
1-Methoxy-1-(methylsulfanyl)propadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-1-(methylsulfanyl)propadiene is an organic compound with the molecular formula C5H8OS It is known for its unique structure, which includes both methoxy and methylsulfanyl groups attached to a propadiene backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-1-(methylsulfanyl)propadiene can be synthesized through several methods. One common approach involves the reaction of methoxyallene with dimethyl disulfide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound likely follows similar principles to laboratory methods, with adjustments for scale and efficiency. This may include optimized reaction conditions and the use of industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions: 1-Methoxy-1-(methylsulfanyl)propadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, often requiring a catalyst or specific solvent conditions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
1-Methoxy-1-(methylsulfanyl)propadiene has several applications in scientific research:
Chemistry: It is used as a reactant in multicomponent reactions, cycloadditions, and other synthetic transformations.
Biology: Its derivatives may be explored for potential biological activity, although specific applications in biology are less documented.
Industry: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism by which 1-Methoxy-1-(methylsulfanyl)propadiene exerts its effects involves its ability to participate in various chemical reactions. The methoxy and methylsulfanyl groups can interact with different molecular targets, facilitating reactions such as cycloadditions and substitutions. The exact pathways depend on the specific reaction conditions and the nature of the reactants involved.
類似化合物との比較
Methoxyallene (1-Methoxy-1,2-propadiene): Shares the methoxy group but lacks the methylsulfanyl group.
Methyl propargyl ether: Similar in structure but with a different functional group arrangement.
Cyclohexylallene: Contains an allene backbone but with different substituents.
Uniqueness: 1-Methoxy-1-(methylsulfanyl)propadiene is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct reactivity and potential applications compared to its analogs. This combination of functional groups allows for a broader range of chemical transformations and applications in various fields.
特性
CAS番号 |
22082-42-4 |
|---|---|
分子式 |
C5H8OS |
分子量 |
116.18 g/mol |
InChI |
InChI=1S/C5H8OS/c1-4-5(6-2)7-3/h1H2,2-3H3 |
InChIキー |
BCLXZEXBWGTMSR-UHFFFAOYSA-N |
正規SMILES |
COC(=C=C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


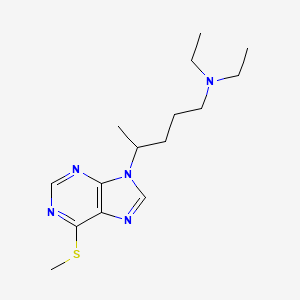
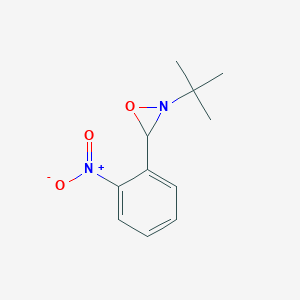
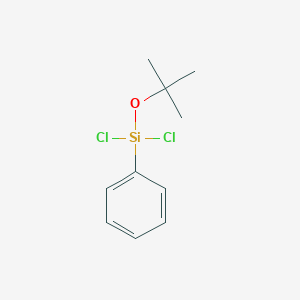
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
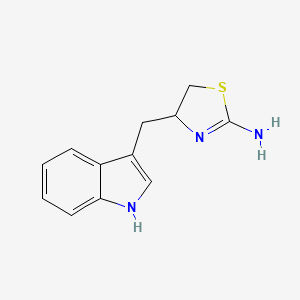
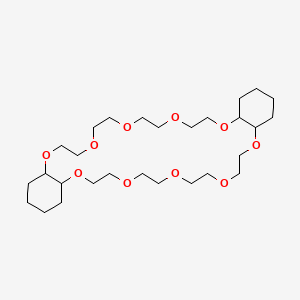
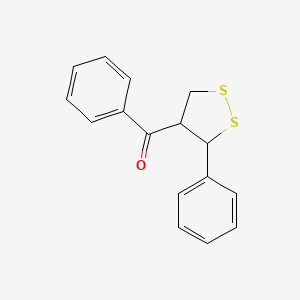
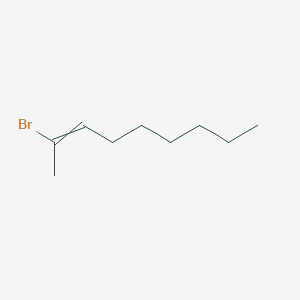

![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
